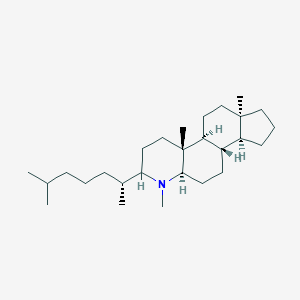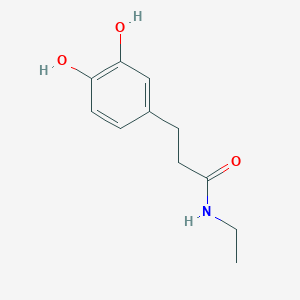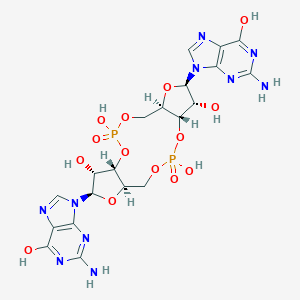
c-di-GMP
描述
Cyclic bis-(3’, 5’)-dimeric guanosine monophosphate (disodium) is a nucleotide-based signaling molecule discovered in 1987. It is a secondary messenger that plays a crucial role in regulating various biological processes in bacteria, including motility, biofilm formation, virulence, and cell cycle progression . This compound is also known for its ability to bind to specific receptors in human cells, modulating host cellular responses and exhibiting potential as a therapeutic target .
科学研究应用
环状双-(3', 5')-二聚鸟苷单磷酸 (disodium) 具有广泛的科学研究应用:
化学: 它被用来研究细菌信号通路和第二信使在细胞过程中的作用的调节机制.
生物学: 它在理解细菌运动、生物膜形成和毒力中起着至关重要的作用。
作用机制
环状双-(3', 5')-二聚鸟苷单磷酸 (disodium) 通过与细菌和真核细胞中的特定受体结合发挥作用。 在细菌中,它通过与双鸟苷酸环化酶和磷酸二酯酶相互作用,调节各种细胞活动,这些酶控制其细胞内浓度 。 在真核细胞中,它与 STING(干扰素基因的刺激物)等受体结合,调节免疫反应并表现出抗癌特性 .
生化分析
Biochemical Properties
Cyclic Diguanylic Acid interacts with a wide range of enzymes, proteins, and other biomolecules. The intracellular concentration of Cyclic Diguanylic Acid is controlled by diguanylate cyclases (DGCs) and phosphodiesterases (PDEs) . DGCs catalyze Cyclic Diguanylic Acid production by consuming two GTP molecules, whereas PDEs catalyze the degradation of Cyclic Diguanylic Acid into a pGpG linear nucleotide or two GTP molecules . Signal transduction occurs through Cyclic Diguanylic Acid binding to downstream receptors, triggered by sensing environmental or cellular cues .
Cellular Effects
Cyclic Diguanylic Acid has a profound impact on various types of cells and cellular processes. It influences cell function by regulating cell motility, biofilm formation and dispersion, cell division, differentiation, quorum sensing, and virulence . It also controls transcription initiation and termination, translation, exopolysaccharide (EPS) synthesis and secretion, flagellar and type III secretion system assembly, cell cycle progression, proteolysis of target proteins, and involvement in the localization of target proteins .
Molecular Mechanism
Cyclic Diguanylic Acid exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to a diverse array of protein or RNA effectors which include PilZ domain-containing proteins, transcription factors, proteases, kinases, and riboswitches .
Temporal Effects in Laboratory Settings
In laboratory settings, Cyclic Diguanylic Acid shows dynamic changes with high temporal resolution . A genetically encoded biosensor has been developed to track Cyclic Diguanylic Acid in single cells and with high temporal resolution over extended imaging times .
Dosage Effects in Animal Models
In animal models, the effects of Cyclic Diguanylic Acid vary with different dosages . It enhances protective innate immunity in a murine model of pertussis . The immune responses were associated with an earlier and more vigorous expression of Th1-type cytokines, as well as an increase in the induction of nitric oxide in the lungs of treated animals, resulting in significant reduction of bacterial numbers in the lungs of infected mice .
Metabolic Pathways
Cyclic Diguanylic Acid is involved in numerous metabolic pathways. It interacts with a multitude of enzymes and cofactors . Proteins involved in Cyclic Diguanylic Acid metabolism and regulation, such as diguanylate cyclases, phosphodiesterases, and PilZ-containing proteins, were encoded in bacterial genomes .
Transport and Distribution
Cyclic Diguanylic Acid is transported and distributed within cells and tissues . As Cyclic Diguanylic Acid is a small molecule which can diffuse easily inside the cell, there must be a mechanism for activating only specific Cyclic Diguanylic Acid-associated pathways at a given point of time while avoiding any undesirable crosstalk between the numerous Cyclic Diguanylic Acid-binding partners .
Subcellular Localization
It has been shown that the transcriptional regulator, VpsT, requires Cyclic Diguanylic Acid binding for subcellular localization and activity .
准备方法
合成路线和反应条件
环状双-(3', 5')-二聚鸟苷单磷酸 (disodium) 可以使用化学和酶促方法合成。酶促合成被认为是最有效的方法。 它涉及使用双鸟苷酸环化酶,催化两个鸟苷-5'-三磷酸分子缩合形成环状双-(3', 5')-二聚鸟苷单磷酸 。 反应条件通常需要存在二价阳离子,如镁或锰,以促进酶活性 .
工业生产方法
对于工业规模生产,酶促法因其效率和可扩展性而被优先选择。嗜热双鸟苷酸环化酶,其更稳定且不易发生产物抑制,通常被使用。 这些酶可以使用少量生物催化剂生产数百毫克的环状双-(3', 5')-二聚鸟苷单磷酸 .
化学反应分析
反应类型
环状双-(3', 5')-二聚鸟苷单磷酸 (disodium) 经历各种化学反应,包括水解和与特定受体的结合相互作用。 环状双-(3', 5')-二聚鸟苷单磷酸的水解是由磷酸二酯酶催化的,它将其分解为线性核苷酸或鸟苷单磷酸 .
常用试剂和条件
水解反应通常需要存在具有 EAL 或 HD-GYP 结构域的磷酸二酯酶。 这些酶在生理条件下促进环状双-(3', 5')-二聚鸟苷单磷酸的分解 .
形成的主要产物
相似化合物的比较
环状双-(3', 5')-二聚鸟苷单磷酸 (disodium) 与其他第二信使相比具有独特性,因为它在细菌信号传导中的特殊作用以及其调节宿主免疫反应的能力。类似化合物包括:
环腺苷酸 (c-AMP): 另一种参与原核生物和真核生物中各种细胞过程的第二信使.
环鸟苷酸 (c-GMP): 一种调节血管张力、细胞生长和凋亡的信号分子.
环双腺苷酸 (c-di-AMP): 一种参与细菌生长、细胞壁维持和毒力的第二信使.
环状双-(3', 5')-二聚鸟苷单磷酸 (disodium) 因其在细菌信号传导和宿主免疫调节中的双重作用而脱颖而出,使其成为治疗干预的有希望的靶点 .
属性
IUPAC Name |
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFDLKSEZWEFGL-MHARETSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027528 | |
| Record name | Cyclic diguanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61093-23-0 | |
| Record name | c-Di-GMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61093-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cyclic diguanylic acid (c-di-GMP) and what is its significance in bacteria?
A: Cyclic diguanylic acid (this compound) is a ubiquitous second messenger molecule found in bacteria. [] It plays a crucial role in regulating a wide range of cellular processes in bacteria, primarily acting as a molecular switch between motile (free-swimming) and sessile (surface-attached) lifestyles. []
Q2: How is this compound synthesized and degraded within bacterial cells?
A: this compound is synthesized from two molecules of GTP by enzymes called diguanylate cyclases (DGCs), which contain a characteristic GGDEF domain. [, ] Conversely, this compound is degraded into linear pGpG or two GMP molecules by enzymes called phosphodiesterases (PDEs), which possess either EAL or HD-GYP domains. [, ]
Q3: How does the number of genes encoding this compound-modulating enzymes affect bacterial adaptation?
A: Bacteria exhibit significant variation in the number of genes encoding GGDEF, EAL, and HD-GYP proteins. [] A greater number of these genes translate into a more complex this compound signaling network, enabling bacteria to fine-tune the regulation of target genes and optimize their adaptation to diverse environments. [, ]
Q4: What is the general mechanism of action of this compound in bacterial signaling pathways?
A: this compound exerts its regulatory effects by binding to various effector proteins, such as transcription factors, enzymes, and multimeric protein complexes. [] This binding event triggers downstream signaling cascades that ultimately control a wide range of bacterial behaviors, including biofilm formation, motility, virulence, and cell cycle progression.
Q5: How does this compound influence biofilm formation?
A: High intracellular levels of this compound generally promote biofilm formation. [, , , ] This is achieved through multiple mechanisms, including:
- Repression of motility: this compound inhibits bacterial motility by reducing flagellar synthesis and function, thereby promoting surface attachment. [, , , ] For instance, in Pseudomonas aeruginosa, elevated this compound levels lead to reduced flagellar motility and enhanced biofilm formation. []
- Induction of biofilm matrix production: this compound stimulates the production of extracellular polysaccharide (EPS), a major component of the biofilm matrix. [, , ] For example, in Pseudomonas aeruginosa, the diguanylate cyclase RoeA promotes EPS production and contributes to biofilm formation. []
- Regulation of adhesin expression: this compound can modulate the expression of bacterial adhesins, which mediate attachment to surfaces and other cells. [] In Pseudomonas putida, this compound/FleQ regulates the transcription of lapE, which encodes an outer membrane pore protein involved in adhesin secretion and biofilm formation. []
Q6: How does this compound impact bacterial motility?
A: Elevated this compound levels typically suppress bacterial motility, primarily by inhibiting flagellar synthesis and function. [, , , ] For example, in Myxococcus xanthus, this compound regulates type IV pilus-dependent motility. [] Conversely, low this compound levels generally promote motility by facilitating flagellar biosynthesis and rotation. []
Q7: Does this compound regulate virulence in pathogenic bacteria?
A: The role of this compound in bacterial virulence is complex and can be context-dependent. While generally considered an inhibitor of virulence factors, exceptions to this paradigm exist. []
- Virulence suppression: In some pathogens, high this compound levels correlate with reduced virulence, often indirectly through the inhibition of motility and biofilm dispersal. [, , ] In Vibrio cholerae, for example, this compound directly inhibits the expression of cholera toxin. []
- Virulence enhancement: Conversely, in certain pathogens, this compound contributes to virulence by promoting host colonization, persistence, and immune evasion. [, , ] For instance, in Ehrlichia chaffeensis, this compound signaling is essential for bacterial invasion of human monocytes. []
Q8: Can you provide examples of specific this compound effector proteins and their functions?
A8: Numerous this compound effector proteins have been identified, each contributing to specific downstream effects:
- FleQ: In Pseudomonas species, FleQ acts as a transcriptional regulator, controlling the expression of biofilm- and flagellum-related genes in response to this compound. []
- BldD: In Streptomyces, BldD dimerizes upon binding to this compound, impacting the transcription of genes involved in differentiation and development. []
- PilZ domain proteins: These proteins, often containing one or more PilZ domains, are common this compound receptors involved in various cellular processes. [, , ] For instance, in Myxococcus xanthus, PlpA, PixA, and PixB are PilZ domain proteins with distinct roles in regulating motility and development. []
- MshE: This ATPase, associated with type IV pilus, binds this compound via its N-terminal T2SSE_N domain, influencing pilus-dependent processes. []
Q9: How is this compound signaling specificity achieved in bacteria with complex this compound networks?
A9: Maintaining signaling specificity in bacteria with numerous DGCs and PDEs is crucial for proper cellular function. Several mechanisms contribute to this specificity:
- Spatiotemporal regulation: The localization and timing of this compound synthesis and degradation are tightly controlled. [, , , ] Specific DGCs and PDEs are often localized to distinct cellular compartments or expressed under specific conditions, ensuring that this compound signals are directed to the appropriate downstream effectors.
- Protein-protein interactions: Direct interactions between this compound-metabolizing enzymes and their cognate effectors contribute to signaling fidelity. [, , , ] These interactions can enhance the local concentration of this compound near its target, preventing cross-talk between different pathways.
- Feedback regulation: this compound can modulate the activity of DGCs and PDEs through feedback mechanisms, fine-tuning its own intracellular levels. [] This feedback control helps to maintain this compound homeostasis and prevent aberrant signaling.
Q10: How does the study of this compound signaling contribute to our understanding of bacterial pathogenesis and potential therapeutic interventions?
A10: Understanding the intricacies of this compound signaling in pathogenic bacteria holds significant promise for developing novel therapeutic strategies:
- Anti-biofilm agents: Disrupting this compound signaling pathways essential for biofilm formation could lead to new treatments for chronic and recurrent infections. [, ] Targeting DGCs, PDEs, or this compound effector proteins could potentially prevent biofilm formation or disperse existing biofilms, rendering bacteria more susceptible to antibiotics and host immune responses.
- Antivirulence therapies: Modulating this compound signaling in pathogens where it promotes virulence could attenuate their pathogenicity and enhance the efficacy of existing treatments. [] Inhibiting specific DGCs or activating specific PDEs involved in virulence regulation could potentially disarm pathogens without directly killing them, thereby minimizing the emergence of antibiotic resistance.
- Probiotic interventions: Manipulating this compound signaling in beneficial bacteria could enhance their ability to colonize the host and outcompete pathogens. [] Increasing this compound levels in probiotics could potentially enhance their biofilm-forming capacity, improving their persistence and effectiveness in the gut.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


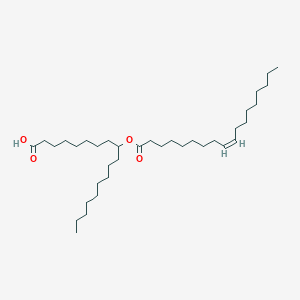
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)
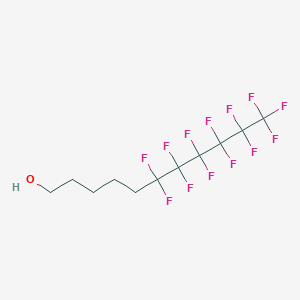
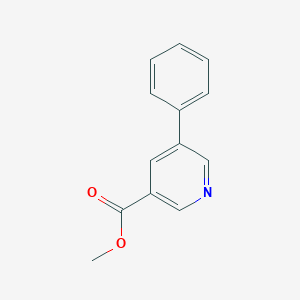
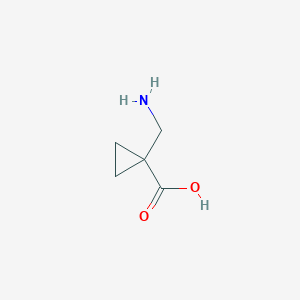
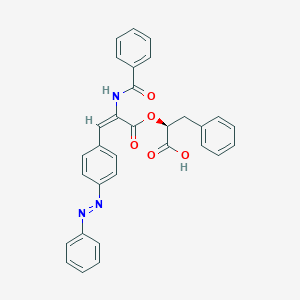
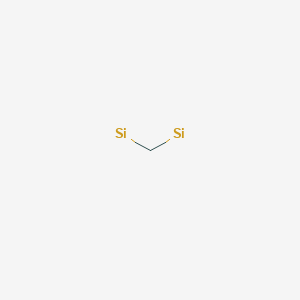
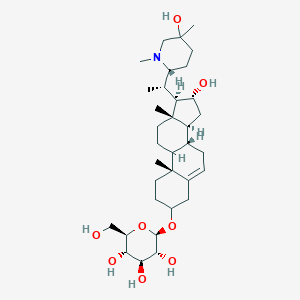
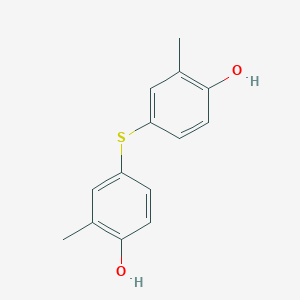

![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)
